BENZ(a)ANTHRACENE, 9-ISOPROPYL-
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Overview
Description
BENZ(a)ANTHRACENE, 9-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 . It is a derivative of benz[a]anthracene, which is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 9-ISOPROPYL- typically involves the cyclodehydrogenation of precursor ketones. One method includes the use of anhydrous hydrogen fluoride in place of hydrogen bromide and glacial acetic acid, which has been shown to increase the yield of related compounds . Another approach involves the use of a mixture of aluminum chloride-stannic chloride and alumina for cyclodehydrogenation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: BENZ(a)ANTHRACENE, 9-ISOPROPYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe). Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 9-ISOPROPYL-.
Scientific Research Applications
Chemistry: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the study of PAHs and their chemical properties. It serves as a model compound for understanding the behavior of larger PAHs in various chemical reactions .
Biology and Medicine: Research on BENZ(a)ANTHRACENE, 9-ISOPROPYL- includes its potential carcinogenic effects and its interactions with biological molecules such as DNA and proteins . Studies focus on its role in cancer research and its potential as a biomarker for exposure to PAHs.
Industry: In industry, BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the production of dyes, pigments, and other organic materials. Its unique chemical properties make it valuable in the development of new materials and technologies .
Mechanism of Action
The mechanism by which BENZ(a)ANTHRACENE, 9-ISOPROPYL- exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s metabolism involves the formation of reactive intermediates that can bind to nucleic acids and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (benz[b]anthracene): Another PAH with similar structural features but different chemical properties.
Uniqueness: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is unique due to the presence of the isopropyl group at the 9-position, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall behavior in various environments .
Properties
CAS No. |
63020-48-4 |
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Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-propan-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-14(2)16-8-9-17-13-21-18(12-19(17)11-16)10-7-15-5-3-4-6-20(15)21/h3-14H,1-2H3 |
InChI Key |
PPSSWZLVDPGSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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